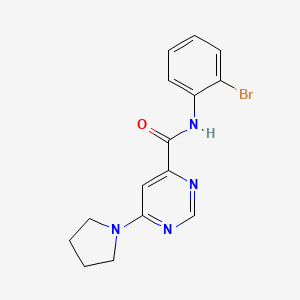

N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, commonly known as BRD7389, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine carboxamides and has been shown to exhibit potent inhibitory activity against several protein kinases, including CDK9, CDK12, and CDK13.

Applications De Recherche Scientifique

Biologically Significant Pyrimidine Derivatives

Pyrimidine derivatives, including N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, play a significant role in organic chemistry due to their heteroatoms and derivatives. These compounds are widely employed in the synthesis of optical sensors due to their exquisite sensing materials and a range of biological and medicinal applications. Pyrimidine derivatives' ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. This highlights the vast potential of pyrimidine derivatives in both the creation of optical sensors and their broader biological and medicinal significance (Jindal & Kaur, 2021).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

The incorporation of pyrimidine rings into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Pyrimidine derivatives are crucial in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These developments underscore the importance of pyrimidine and its derivatives in advancing the field of optoelectronic materials, demonstrating the versatility and potential of N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in this domain (Lipunova et al., 2018).

Pharmacophore Design of Kinase Inhibitors

Pyrimidine-based derivatives are known for their role as selective inhibitors of specific kinases, indicating their potential in therapeutic applications. The design and synthesis of such inhibitors highlight the medicinal chemistry significance of pyrimidine derivatives in creating targeted therapies for various diseases. This application demonstrates the therapeutic potential of pyrimidine derivatives, including N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, in drug discovery and development (Scior et al., 2011).

Pyrimidine Derivatives in Anti-inflammatory and Anticancer Research

Pyrimidine derivatives exhibit a broad spectrum of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives, as well as their structure–activity relationships (SARs), have been extensively studied. This research underlines the critical role of pyrimidine derivatives in developing new therapeutic agents for treating inflammation and cancer, showcasing the medicinal chemistry applications of compounds like N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (Rashid et al., 2021).

Propriétés

IUPAC Name |

N-(2-bromophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O/c16-11-5-1-2-6-12(11)19-15(21)13-9-14(18-10-17-13)20-7-3-4-8-20/h1-2,5-6,9-10H,3-4,7-8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYVSDBDHSFVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2800461.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2800463.png)

methanone](/img/structure/B2800464.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2800483.png)

![1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2800484.png)